molecular formula C10H12N4OS B157124 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide CAS No. 128918-28-5

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide

Cat. No. B157124
M. Wt: 236.3 g/mol
InChI Key: FOUODUVGPUPSNW-UHFFFAOYSA-N
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Description

The compound 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide serves as a key intermediate in the synthesis of various heterocyclic compounds. It is a versatile precursor for the preparation of derivatives with potential biological activities .

Synthesis Analysis

The synthesis of derivatives from 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide involves its reaction with chalcones in the presence of an acid catalyst to yield pyrazolinyl carbonyl derivatives . Additionally, cyclization reactions with Mannich base derivatives under basic conditions have been reported to produce substituted pyrazolinyl carbonyl compounds . Another synthesis pathway includes the use of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate to obtain various substituted amino derivatives with antimicrobial activity .

Molecular Structure Analysis

Although the provided data does not include direct information about the molecular structure of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide, related compounds have been structurally characterized. For instance, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined using X-ray crystallography, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings .

Chemical Reactions Analysis

The chemical reactivity of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide is highlighted by its ability to undergo cyclization reactions to form pyrazoline derivatives . Additionally, it can react with various electrophiles to synthesize a wide range of heterocyclic compounds, as demonstrated by the synthesis of substituted 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2",3":4,5]thieno[2,3-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide are not explicitly detailed in the provided data. However, the properties of its derivatives, such as solubility, melting points, and biological activities, can be inferred from the synthesis and application of the compounds. For example, the antibacterial and antifungal activities of synthesized derivatives indicate the potential pharmacological importance of the parent compound .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide has been utilized in synthesizing various heterocyclic compounds. For example, its reaction with chalcones and Mannich base derivatives under specific conditions produced 3-amino-2-[(3,5-disubstituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines and 3-amino-2-[(3-substituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines, respectively (Ho, 1999). Similarly, its reaction with 1,3-diketones in glacial acetic acid led to the formation of similar compounds (Ho, 1999).

Production of Novel Pyridothienopyrimidines and Related Compounds

The compound has been used to synthesize novel pyridothienopyrimidines and pyridothienopyrimidothiazines. It has shown versatility in reactions, leading to the formation of various derivatives like pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b][1,3] thiazines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b]benzthiazoles (Bakhite, Radwan, & El-Dean, 2000).

Anti-Alzheimer and Anti-COX-2 Activities

Research indicates that derivatives of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazides have potential anti-Alzheimer and anti-COX-2 activities. This application demonstrates the compound's significance in medicinal chemistry and drug discovery (Attaby et al., 2009).

Development of Antimicrobial Agents

The compound has been a key intermediate in synthesizing fused heterocycles based on thieno[2,3-b]pyridine. Some of these synthesized derivatives have shown antimicrobial and antifungal activities, highlighting the compound's role in developing new antimicrobial agents (El-Essawy et al., 2010).

Future Directions

The compound and its derivatives could be further explored for their potential applications in the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest .

properties

IUPAC Name

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUODUVGPUPSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353007
Record name 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide

CAS RN

128918-28-5
Record name 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
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3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
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3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide

Citations

For This Compound
1
Citations
HA El-Sayed - Journal of the Iranian Chemical Society, 2014 - Springer
This review describes the synthesis and reactions of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate as building block for the synthesis of polyfunctionalized heterocyclic …
Number of citations: 22 link.springer.com

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